molecular formula C9H16O3 B2830670 {6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol CAS No. 1823510-14-0

{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol

Cat. No.: B2830670
CAS No.: 1823510-14-0
M. Wt: 172.224
InChI Key: YWXLYWXIIMCUSI-UHFFFAOYSA-N
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Description

{6a-Methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol (CAS: 1823510-14-0) is a bicyclic furan derivative with a methoxy group at the 6a-position and a hydroxymethyl substituent at the 3a-position. Its molecular formula is C₈H₁₂O₂ (molecular weight: 124.18 g/mol) . The compound is listed by two suppliers, indicating its niche utility in organic synthesis or medicinal chemistry research .

Properties

IUPAC Name

(6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-11-9-4-2-3-8(9,7-10)5-6-12-9/h10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXLYWXIIMCUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCCC1(CCO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclopentane derivative with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .

Scientific Research Applications

{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the bicyclic cyclopenta[b]furan core but differ in substituents and functional groups, leading to distinct physicochemical and application profiles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity/Availability
{6a-Methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol 1823510-14-0 C₈H₁₂O₂ 124.18 Methoxy, hydroxymethyl Available (2 suppliers)
{Hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol 1780105-03-4 C₈H₁₄O₂ 142.20 Hydroxymethyl (no methoxy) Temporarily out of stock
6a-(2-Methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid 2126178-48-9 C₁₁H₁₈O₅ 230.30 Methoxyethoxy chain, carboxylic acid Discontinued
rac-[(3aR,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride N/A C₈H₁₆ClNO 177.67 Amine, hydrochloride salt Available (≥95% purity)

Key Differences and Implications

Functional Group Impact
  • Methoxy vs. Methoxyethoxy : The compound in features a 2-methoxyethoxy chain instead of a simple methoxy group. This increases hydrophilicity and molecular weight (230.30 g/mol vs. 124.18 g/mol for the target compound) but complicates synthesis, as reflected in its discontinued status .
  • Hydroxymethyl vs. Carboxylic Acid: The carboxylic acid derivative (CAS 2126178-48-9) is more polar and acidic compared to the hydroxymethyl group in the target compound, likely limiting its use in non-polar reaction environments .
  • Amine Hydrochloride Salt : The rac-methanamine hydrochloride () replaces the hydroxymethyl group with an amine, enhancing solubility in aqueous systems due to ionic character. Its higher molecular weight (177.67 g/mol) and chlorine content also alter reactivity .
Stereochemical Considerations
  • The rac-amine hydrochloride () is explicitly labeled with (3aR,6aR) stereochemistry, highlighting the importance of chirality in biological activity or asymmetric synthesis. The target compound’s stereochemical details are unspecified in the evidence, which may affect its applicability in enantioselective reactions .

Research and Application Notes

  • Synthetic Utility : The target compound’s methoxy and hydroxymethyl groups make it a candidate for derivatization (e.g., etherification or esterification) to produce analogs with tailored solubility or reactivity .
  • Supply Chain Constraints : Researchers should verify availability, as some analogs (e.g., CAS 2126178-48-9) are discontinued, and others (e.g., CAS 1780105-03-4) face stock shortages .

Biological Activity

{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol is a synthetic organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. This compound is notable for its potential biological activities, including neurotrophic effects and interactions with various molecular targets. This article explores the biological activity of this compound, supported by relevant studies, case analyses, and comparative data.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:

  • Refluxing cyclopentane derivatives with methanol in the presence of strong acid catalysts.
  • Industrial production may utilize continuous flow reactors to enhance yield and purity through advanced purification techniques such as distillation and crystallization.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors that modulate biological pathways. The compound may influence neurotrophic factors, potentially enhancing neuronal growth and survival .

Neurotrophic Effects

Research indicates that compounds similar to this compound exhibit significant neurotrophic activities. For instance, studies on related sesquiterpenes have shown enhanced neurite outgrowth in cultured rat cortical neurons, suggesting a potential role in neuroprotection and regeneration .

Antimicrobial Properties

The antibacterial activity of compounds in the same structural family has been documented. For example, extracts containing similar cyclopentane derivatives demonstrated marked antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 31.25 mg/mL against various bacterial strains . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial properties.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
This compoundCyclopentane derivativePotential neurotrophic activity
{6a-methoxy-hexahydro-2H-cyclopenta[b]furan}Cyclopentane without methanolLimited biological data available
{6a-methoxy-(phenyl)methanol}Similar structure with phenylAntimicrobial properties reported

This table illustrates that while this compound shares a common structural framework with other compounds, its specific functional groups may confer unique biological activities.

Case Studies

  • Neurotrophic Activity Study : In a study assessing the neurotrophic effects of related compounds on rat cortical neurons, treatment with sesquiterpene analogs led to significant increases in neurite outgrowth compared to controls. This suggests that this compound may similarly promote neuronal health .
  • Antimicrobial Efficacy : A comparative study of hexahydrocyclopenta derivatives indicated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. While direct studies on this compound are lacking, its structural characteristics imply potential efficacy in this area .

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